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Introduction
IDT307, also known as APP+, is a fluorescent substrate for monoamine transporters, including the serotonin transporter (SERT), norepinephrine trans

[1][2] As a twisted intramolecular charge transfer (TICT) compound, IDT307 exhibits fluorescence only upon entering the intracellular environment and

preference for nucleic acids within mitochondria and nucleoli.[3] This property makes it a valuable tool for real-time analysis of transporter function in 

steps or the use of external quenchers.[1][4] This document provides detailed protocols for using IDT307 in live cell imaging applications to quantify tr

Principle of Action
IDT307 is a non-fluorescent molecule in aqueous solution. Upon transport into the cell by monoamine transporters, it binds to intracellular component

induces fluorescence. The intensity of the intracellular fluorescence is directly proportional to the activity of the transporters. This allows for the quanti

the screening of potential inhibitors.

Signaling and Experimental Workflow
The following diagrams illustrate the mechanism of IDT307 transport and a general workflow for its application in live cell imaging.
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Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of IDT307 in live cell imaging assays.

Parameter Value Cell Type Transporter

IDT307 Concentration 10 µM HEK-293T hSERT

Incubation Time 15 min HEK-293T hSERT

Excitation Wavelength 480/20 nm HEK-293T hSERT

Emission Wavelength 525/20 nm HEK-293T hSERT

IC50 of Paroxetine ~70 pM HEK-293T hSERT

IC50 of IDT785 7.2 ± 0.3 µM HEK-293T hSERT
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Materials
HEK-293T cells[3]

Complete growth medium: DMEM with 2 mM glutamine, 10% FBS, 1% penicillin/streptomycin[3]

Poly-D-lysine coated MatTek dishes or 24-well plates[3]

Plasmid DNA for the monoamine transporter of interest (e.g., hSERT)

Lipofectamine 3000 or other suitable transfection reagent[3]

IDT307 (APP+)

Transporter inhibitors (e.g., paroxetine for SERT)

Phosphate-buffered saline (PBS)

Inverted epifluorescence microscope with appropriate filters (e.g., standard GFP configuration)[3]

Microplate reader with fluorescence capabilities[3]

Protocol 1: Live Cell Imaging of IDT307 Uptake in Transfected HEK-293T Cells
Cell Culture and Seeding:

Culture HEK-293T cells in complete growth medium in a 37°C incubator with 5% CO2.[3]

Coat MatTek dishes or glass-bottom plates with 0.01 mg/mL poly-D-lysine for 1 hour at 37°C.[3]

Seed cells at a density to achieve a subconfluent monolayer after 24 hours.[3]

Transient Transfection:

After 24 hours of cell growth, transfect the cells with 500 ng of the transporter-expressing plasmid DNA per well/dish using Lipofectamine 3000 a

Incubate the transfected cells for 24 hours before performing the assay.

IDT307 Transport Assay:

Prepare a 10 µM working solution of IDT307 in complete growth medium.

For inhibitor studies, pre-incubate the cells with the desired concentration of the inhibitor (e.g., 10 µM paroxetine for complete inhibition of SERT)

Remove the existing medium from the cells and add the IDT307-containing medium (with or without inhibitor).

Incubate the cells for 15 minutes at 37°C.[3]

Live Cell Imaging:

Image the cells immediately on an inverted epifluorescence microscope using a standard GFP filter set (e.g., 480/20 nm excitation, 525/20 nm e

Acquire images of untreated cells, inhibitor-treated cells, and control (non-transfected) cells.

Protocol 2: Quantitative Analysis of Transporter Inhibition using a Microplate Reader
Cell Preparation:

Follow steps 1 and 2 from Protocol 1 to culture and transfect HEK-293T cells in a 24-well plate.
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After 24 hours of incubation post-transfection, detach the cells using a gentle cell dissociation reagent.

Resuspend the cells in complete growth medium to create a cell suspension.

Inhibitor Titration:

In a black-bottom 96-well plate, add increasing concentrations of the test inhibitor in duplicate wells.[3]

Include wells for a negative control (no inhibitor) and a positive control for complete inhibition (e.g., 10 µM paroxetine).[3]

IDT307 Uptake Measurement:

Add a 100 µL aliquot of the cell suspension to each well of the 96-well plate.[3]

Add IDT307 to each well to a final concentration of 10 µM.

Incubate the plate for 15 minutes at 37°C.

Fluorescence Reading:

Measure the fluorescence intensity in each well using a microplate reader with excitation at 480/20 nm and emission at 525/20 nm.[3]

Data Analysis:

Subtract the background fluorescence from non-transfected cells.

Normalize the fluorescence data to the untreated control.

Plot the normalized fluorescence against the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC5

Troubleshooting
Low Fluorescence Signal:

Verify transfection efficiency.

Ensure the transporter is functional.

Optimize IDT307 concentration and incubation time.

High Background Fluorescence:

Ensure complete removal of medium before adding the IDT307 solution.

Check for autofluorescence from the cell culture plastic or medium.

Cell Death:

Reduce incubation times or reagent concentrations.

Ensure proper cell handling and culture conditions.

Conclusion
The IDT307 protocol offers a robust and straightforward method for the real-time analysis of monoamine transporter activity in live cells. Its unique pro

transporter function and the characterization of transporter inhibitors, making it a valuable tool for research and drug development in neuroscience an
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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